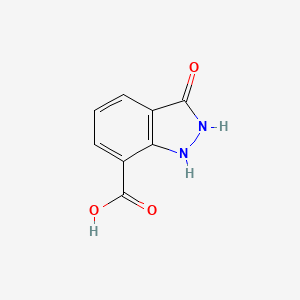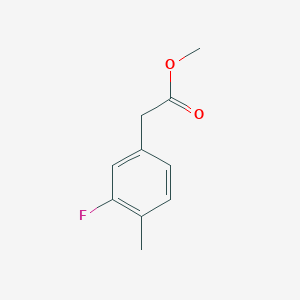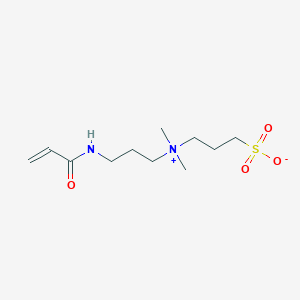
3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate
描述
3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate is a zwitterionic compound with the molecular formula C11H22N2O4S and a molecular weight of 278.37 g/mol . It is known for its unique structure, which combines both anionic and cationic groups within the same molecule, making it highly soluble in water and some organic solvents . This compound is widely used in various fields due to its excellent chemical stability and compatibility with different materials .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate typically involves a multi-step process . One common method includes the following steps:
Protection of the Primary Amino Group: The primary amino group of N,N-dimethylaminopropylamine is protected using di-tert-butyl dicarbonate (BOC2O), yielding tert-butyl (3-(dimethylamino)propyl)carbamate.
Quaternization: The tertiary amino group is quaternized with 1,3-propanesultone.
Cleavage of the BOC Protecting Group: The BOC protecting group is cleaved with acid, followed by treatment with base to give the free base product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and yield .
化学反应分析
Types of Reactions
3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization due to the presence of the acrylamide group.
Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.
Substitution: Nucleophiles such as hydroxide ions can be used under basic conditions.
Major Products
科学研究应用
3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of zwitterionic polymers.
Biology: Employed in the development of biocompatible materials and hydrogels.
Medicine: Investigated for use in drug delivery systems due to its biocompatibility.
Industry: Utilized in coatings, adhesives, and as a dispersant in various formulations.
作用机制
The mechanism of action of 3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate involves its zwitterionic nature, which allows it to interact with both positively and negatively charged species . This dual interaction capability makes it effective in stabilizing colloidal systems and enhancing the solubility of hydrophobic compounds . The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to improved biocompatibility and reduced cytotoxicity .
相似化合物的比较
Similar Compounds
- 3-((3-Aminopropyl)dimethylammonio)propane-1-sulfonate
- 3-((2-Methacryloyloxy)ethyl)dimethylammonio)propane-1-sulfonate
Uniqueness
3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate is unique due to its acrylamide group, which allows for polymerization and the formation of zwitterionic polymers . This property distinguishes it from other similar compounds that may not have the same polymerization capability .
属性
IUPAC Name |
3-[dimethyl-[3-(prop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-4-11(14)12-7-5-8-13(2,3)9-6-10-18(15,16)17/h4H,1,5-10H2,2-3H3,(H-,12,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKJQOXYGGPBIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCNC(=O)C=C)CCCS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
155863-56-2 | |
| Details | Compound: 1-Propanaminium, N,N-dimethyl-N-[3-[(1-oxo-2-propen-1-yl)amino]propyl]-3-sulfo-, inner salt, homopolymer | |
| Record name | 1-Propanaminium, N,N-dimethyl-N-[3-[(1-oxo-2-propen-1-yl)amino]propyl]-3-sulfo-, inner salt, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155863-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80293-60-3 | |
| Record name | 3-[(3-Acrylamidopropyl)dimethylammonio]propane-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

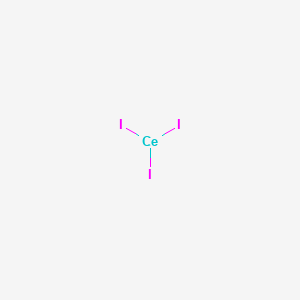
![(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B3029773.png)
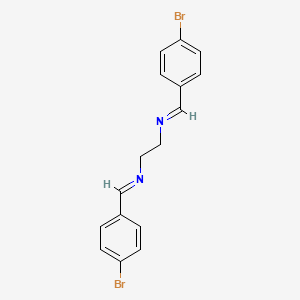
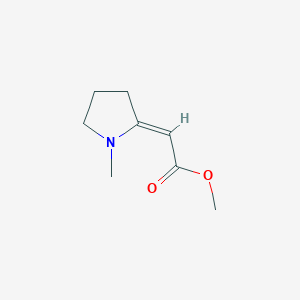
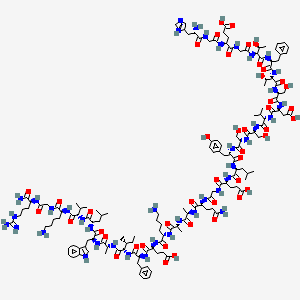
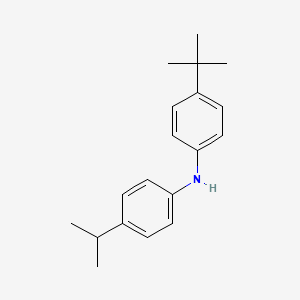
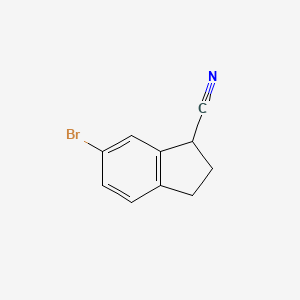
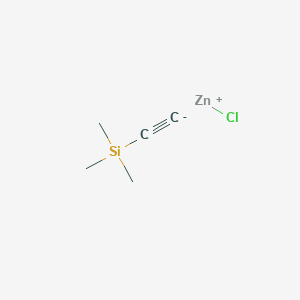
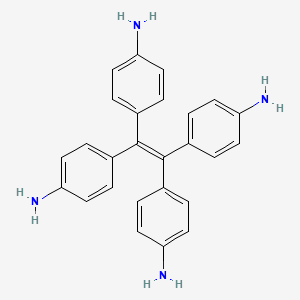
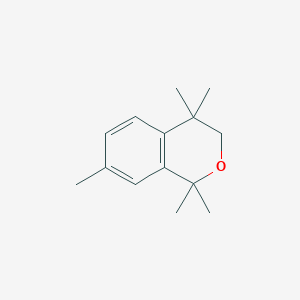
![Propanoic acid, 2-[(phenylthioxomethyl)thio]-](/img/structure/B3029791.png)
